molecular formula C6H9NO3 B140251 Ethyl (2R)-2-isocyanatopropanoate CAS No. 128302-68-1

Ethyl (2R)-2-isocyanatopropanoate

Cat. No.: B140251
CAS No.: 128302-68-1
M. Wt: 143.14 g/mol
InChI Key: PFIQRPNWLUAMOF-RXMQYKEDSA-N
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Description

Ethyl (2R)-2-isocyanatopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an isocyanate group (-N=C=O) attached to the second carbon of a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl (2R)-2-aminopropanoate with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-isocyanatopropanoate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Ethyl (2R)-2-isocyanatopropanoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

    Biological Studies: Investigated for its potential as a reagent in the modification of biomolecules, such as proteins and peptides, through the formation of urea or carbamate linkages.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-isocyanatopropanoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.

Comparison with Similar Compounds

Ethyl (2R)-2-isocyanatopropanoate can be compared with other isocyanate-containing esters, such as:

    Methyl isocyanatoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl isocyanatobutanoate: Similar in structure but with a longer carbon chain.

    Phenyl isocyanatoacetate: Contains a phenyl group instead of an alkyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an ester and an isocyanate group, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

ethyl (2R)-2-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIQRPNWLUAMOF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The solution of ethyl 3-isocyanatopropionate in toluene used in the above process can be prepared as follows: A mixture of 15.36 g of β-alanine ethyl ester in 600 ml of toluene is dissolved by heating to 90° C. Then 63 ml of a 20% solution of phosgene in toluene are added over 10 minutes under argon and at a temperature of 90°-95° C. Stirring at ca. 90° C. for 16 hours gives the desired solution of ethyl isocyanatopropionate, which is used direct in the above reaction.
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